Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS RN: 77156-75-3, C₁₃H₁₃NO₃, molecular weight: 231.25 g/mol) is a quinoline-3-carboxylate derivative synthesized via Gould-Jacobs cyclization. The compound is prepared by condensing o-toluidine with diethyl ethoxymethylenemalonate (EMME), followed by cyclization in diphenyl ether with catalytic 2-chlorobenzoic acid . It is a white crystalline solid with a melting point of 261–262 °C and serves as a key intermediate for anti-HIV agents, such as carbohydrazide derivatives .
Properties
CAS No. |
71083-07-3 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 8-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-8(2)5-4-6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
HYUYDOCMASKUMM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification . Another method involves the use of ethoxymethylene malononitrile or ethyl ethoxymethylene cyanoacetate as starting materials, which are then subjected to reflux in glacial acetic acid .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various diseases.
Antiviral Activity
Recent studies have focused on its potential as an anti-HIV agent. Research demonstrated that derivatives of this compound exhibit inhibitory effects on HIV integrase, a key enzyme in the viral replication process. For instance, a series of synthesized compounds based on this scaffold showed effective inhibition at concentrations lower than 150 µM without significant cytotoxicity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives, including this compound, have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .
Biological Research Applications
The unique properties of this compound make it suitable for various biological research applications.
Mechanism of Action Studies
Studies indicate that this compound can intercalate into DNA, disrupting replication and leading to cell death. It may also inhibit enzymes involved in metabolic pathways within cells, contributing to its antimicrobial and anticancer effects .
Molecular Modeling Studies
Molecular docking studies have been utilized to understand the binding affinities of this compound with target proteins involved in disease processes. These studies help in optimizing the design of more potent derivatives for therapeutic use .
Industrial Applications
Beyond medicinal uses, this compound finds applications in industrial chemistry.
Synthesis of Dyes and Pigments
The compound serves as a building block in the synthesis of dyes and pigments due to its vibrant color properties when incorporated into larger molecular frameworks.
Chemical Intermediates
It is used as an intermediate in the synthesis of other complex organic molecules, facilitating the production of various chemical compounds with diverse applications across industries.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anti-HIV agents | Effective inhibition at low concentrations |
| Antimicrobial agents | Active against multiple bacterial strains | |
| Biological Research | Mechanism studies | Intercalates DNA; inhibits metabolic enzymes |
| Molecular modeling | Optimizes design for potent derivatives | |
| Industrial Chemistry | Synthesis of dyes/pigments | Serves as a building block for vibrant color compounds |
| Chemical intermediates | Facilitates production of complex organic molecules |
Case Study 1: Anti-HIV Activity Evaluation
In a study evaluating a series of quinoline derivatives, this compound was found to exhibit significant anti-HIV activity with minimal cytotoxic effects. The most potent derivative achieved an EC50 value of 75 µM, demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against various pathogens. Results indicated that it effectively inhibited growth in several strains of bacteria at concentrations that were non-toxic to human cells.
Mechanism of Action
The mechanism of action of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. Additionally, it can interact with cellular proteins, affecting cell signaling and proliferation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Electron-Withdrawing vs. Donating Groups : The 8-fluoro derivative (electron-withdrawing) shows moderate antibacterial activity, while the 8-methyl compound (electron-donating) is tailored for anti-HIV applications .
- Substituent Position : Methoxy substitution at position 7 (as in Ethyl 7-methoxy-4-oxo-...) enhances antimalarial potency compared to the 8-methyl analogue .
Physical and Crystallographic Properties
- Hydrogen Bonding : The 8-chloro compound forms a triclinic crystal lattice with intermolecular N–H···O and C–H···O bonds, whereas the 8-methyl derivative’s packing is less studied but expected to involve similar interactions .
Research Findings and Trends
- Anti-HIV Optimization : The 8-methyl group enhances metabolic stability compared to halogenated analogues, making it a preferred scaffold for anti-HIV drug development .
- Antibacterial Limitations: Fluorinated or amino-substituted quinolones (e.g., ) outperform the 8-methyl compound in antibacterial assays, highlighting the need for targeted substituent design .
- Synthetic Versatility : The 8-methyl compound’s ester group allows facile conversion to hydrazides or carboxylic acids, enabling rapid derivatization for structure-activity relationship (SAR) studies .
Biological Activity
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C_13H_13NO_3 and a molecular weight of approximately 231.25 g/mol. Its structure includes a quinoline framework with a carbonyl group at the 4-position and an ethyl ester at the 3-position, which contribute to its reactivity and biological properties. The compound typically appears as a white to yellow powder and is soluble in various organic solvents .
Synthesis Methods
Several methods have been developed for synthesizing this compound. Common approaches include:
- Condensation Reactions : Utilizing aldehydes and ketones in the presence of acid catalysts.
- Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation.
- Hydrazine Derivatives : Incorporating hydrazine to form carbohydrazide derivatives, which exhibit anti-HIV activity .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism is thought to involve interference with bacterial DNA gyrase or topoisomerase enzymes .
Antiviral Activity
Research indicates that this compound demonstrates antiviral activity, particularly against HIV. A series of derivatives were synthesized and tested, revealing effective inhibition at concentrations lower than 150 µM without significant cytotoxicity (CC_50 > 500 µM) . The most potent derivative in these studies had an EC_50 of 75 µM against HIV integrase.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, certain derivatives modulate microRNA processing in ovarian cancer cells, indicating a possible mechanism for therapeutic intervention .
Case Study: Anti-HIV Activity
In a study focused on anti-HIV agents, derivatives based on ethyl 8-methyl-4-oxo-1,4-dihydroquinoline were synthesized and evaluated for their efficacy against HIV integrase. The binding modes were similar to known inhibitors, suggesting that structural modifications could enhance potency .
Case Study: Anticancer Activity
Another investigation assessed the effects of quinolone derivatives on ovarian cancer cell lines. The results indicated that certain compounds could significantly reduce cell viability by modulating miRNA pathways involved in cancer progression .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activities of related compounds:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 52980-28-6 | 0.94 | Antimicrobial |
| Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate | 863785-96-0 | 0.82 | Antiviral |
| Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 71083-06-2 | 0.81 | Anticancer |
| Ethyl 6-amino-2-phenylindole-3-carboxylate | 945655-38-9 | 0.83 | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Gould-Jacobs cyclization using diethyl ethoxymethylenemalonate and substituted anilines. For example, a derivative with a methyl substituent at position 8 may involve refluxing 3-methylaniline with diethyl ethoxymethylenemalonate in diphenyl ether at 250°C, followed by cyclization (similar to methods in ). Yield optimization requires precise temperature control and inert atmospheres. Post-synthetic modifications (e.g., halogenation) often use stannous chloride in concentrated HCl for nitro-to-amine reduction ().
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystals (space group P2/c) with Z = 16 and unit cell parameters (e.g., a = 26.32 Å, b = 7.06 Å, c = 25.31 Å, β = 102.24°) are analyzed using SHELX programs ( ). Key metrics include R-factors (<0.05), hydrogen-bonding networks (e.g., N–H···O interactions), and planarity deviations (±0.057 Å in pyridinone rings) ( ).
Q. What spectroscopic techniques are critical for characterizing purity and functional groups?
- Methodological Answer :
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and ester (C–O) at ~1250 cm⁻¹.
- NMR : H NMR shows aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.4–2.6 ppm), and ethoxy signals (δ 1.3–4.4 ppm). C NMR identifies quaternary carbons (C=O at ~165 ppm).
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 235.214 for the fluoro analog) ( ).
Advanced Research Challenges
Q. How do substituents at position 8 (e.g., methyl vs. fluoro) affect antibacterial activity?
- Methodological Answer : Substituent effects are evaluated via minimum inhibitory concentration (MIC) assays against S. aureus and E. coli. Methyl groups enhance lipophilicity, improving membrane penetration, while electron-withdrawing groups (e.g., fluoro) stabilize DNA gyrase interactions. Comparative studies require isostructural analogs (e.g., ethyl 8-fluoro vs. 8-methyl derivatives) synthesized under identical conditions ( ).
Q. What strategies resolve contradictions in reduction pathways (e.g., azido to amino vs. acid formation)?
- Methodological Answer : Divergent pathways arise from reaction conditions. For example:
- Stannous chloride in HCl yields ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate ().
- Hydrogenation with Pd/C in methanol produces the carboxylic acid derivative ().
Resolution involves kinetic vs. thermodynamic control analysis using DFT calculations or in situ IR monitoring.
Q. How do intermolecular interactions influence crystal packing and solubility?
- Methodological Answer : SCXRD reveals hydrogen-bonding motifs (e.g., O–H···O, N–H···O) that form ribbon-like structures ( ). Solubility is inversely correlated with packing density. For example, methyl substituents reduce polarity, decreasing aqueous solubility but enhancing chloroform/methanol miscibility ( ).
Data Contradiction Analysis
Q. Why do different synthetic routes for ethyl 7,8-diaminoquinoline-3-carboxylate yield conflicting product ratios?
- Analysis : reports a mixture of ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate (2) and the free acid (3) under reflux in ethanol, while isolates the acid exclusively. This discrepancy arises from solvent polarity (ethanol vs. HCl), which stabilizes intermediates differently. Controlled pH (acidic vs. neutral) and temperature gradients must be standardized.
Methodological Tables
| Synthetic Optimization () |
|---|
| Reaction |
| Azido reduction |
| Azido reduction |
| Crystallographic Data ( ) |
|---|
| Parameter |
| Space group |
| Hydrogen bonds |
| R-factor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
